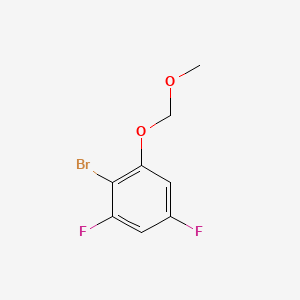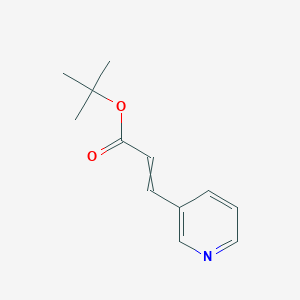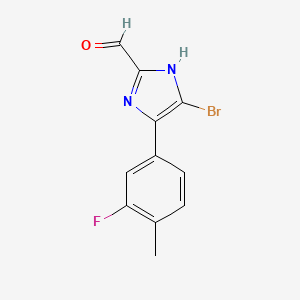
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol It is a derivative of benzene, substituted with bromine, fluorine, and methoxymethoxy groups
Métodos De Preparación
The synthesis of 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1,5-difluoro-3-(methoxymethoxy)benzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene can be compared with similar compounds such as:
2-Bromo-1,3-difluoro-5-methoxybenzene: This compound has a similar structure but differs in the position of the methoxy group, which can affect its chemical reactivity and applications.
2-Bromo-1,5-difluoro-3-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7BrF2O2 |
|---|---|
Peso molecular |
253.04 g/mol |
Nombre IUPAC |
2-bromo-1,5-difluoro-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-7-3-5(10)2-6(11)8(7)9/h2-3H,4H2,1H3 |
Clave InChI |
YGPHUGZCZKDNNU-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C(=CC(=C1)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)




